2-(3-fluorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)propanamide
Description
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Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-7-10-20(11-8-15)29-17(3)27-23-12-9-19(14-22(23)25(29)31)28-24(30)16(2)32-21-6-4-5-18(26)13-21/h4-14,16H,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJYHGSDQSIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C(C)OC4=CC(=CC=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117605 | |
| Record name | N-[3,4-Dihydro-2-methyl-3-(4-methylphenyl)-4-oxo-6-quinazolinyl]-2-(3-fluorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170419-43-8 | |
| Record name | N-[3,4-Dihydro-2-methyl-3-(4-methylphenyl)-4-oxo-6-quinazolinyl]-2-(3-fluorophenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170419-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3,4-Dihydro-2-methyl-3-(4-methylphenyl)-4-oxo-6-quinazolinyl]-2-(3-fluorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a fluorophenoxy group and a quinazolinone moiety. Its molecular formula is , with a molecular weight of approximately 357.41 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by influencing lipophilicity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Antiinflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The inhibition of COX-2 expression was particularly notable, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
Recent investigations have also highlighted the compound's anticancer potential. In cell line assays, it showed cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Biological Activity Summary
Table 2: Case Studies
| Study | Findings | Reference |
|---|---|---|
| Inflammatory Model | Reduced edema in mouse models | |
| Cancer Cell Lines | Induced apoptosis in MCF-7 and A549 cells | |
| Pharmacokinetics | Favorable absorption with a half-life of 4 hours |
Case Studies
- Inflammatory Response : A study investigated the compound's effect on acute inflammation using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, supporting its anti-inflammatory potential.
- Cancer Treatment : In a preclinical trial involving breast cancer models, treatment with the compound led to a marked decrease in tumor size and weight, alongside increased apoptosis markers in tumor tissues.
Scientific Research Applications
The compound 2-(3-fluorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)propanamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmaceutical development. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study:
In a study evaluating a series of quinazoline derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
Research indicates that quinazoline derivatives can possess antimicrobial activity against a range of pathogens. The presence of the fluorophenoxy group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against bacterial strains.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Inhibition of Enzymatic Activity
Quinazolines are known inhibitors of various enzymes, including kinases and proteases. The specific compound may interact with target enzymes involved in cancer progression or microbial metabolism.
Example:
A related quinazoline derivative has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) kinase, which is crucial in many cancers. This inhibition leads to reduced tumor growth in preclinical models .
Neuroprotective Effects
Emerging research suggests that certain quinazoline derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study:
In vitro studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms .
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or alkaline conditions. In structurally similar compounds (e.g., N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl] derivatives), hydrolysis produces carboxylic acids and amines .
Reaction Conditions :
-
Acidic : 6M HCl, reflux (110°C, 12 hrs) → yields 3-fluorophenoxypropanoic acid and 6-amino-2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one .
-
Basic : 2M NaOH, 80°C (8 hrs) → forms sodium salt of propanoic acid .
Kinetics : Hydrolysis rates depend on steric hindrance from the 2-methyl and p-tolyl groups, slowing reaction progress compared to unsubstituted analogs .
Oxidation of Dihydroquinazolinone Core
The 3,4-dihydroquinazolin-4-one moiety is susceptible to oxidation, forming fully aromatic quinazolin-4-one derivatives. This reaction is catalyzed by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature .
Example :
Yield : 85–92% in related compounds .
Electrophilic Aromatic Substitution (EAS)
The 3-fluorophenoxy group directs electrophiles to para positions relative to the oxygen atom. Nitration and sulfonation have been reported in analogs:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-Fluoro-4-nitro-phenoxy derivative | 67% | |
| Sulfonation | H₂SO₄/SO₃, 50°C, 4 hrs | 3-Fluoro-4-sulfo-phenoxy derivative | 58% |
Steric effects from the proximal propanamide linker reduce regioselectivity compared to simpler fluorophenoxy systems .
Nucleophilic Aromatic Substitution
The fluorine atom on the phenoxy ring participates in nucleophilic substitution under high-temperature conditions.
Example with Methoxide :
Stability Under Thermal and Photolytic Conditions
Studies on related dihydroquinazolinones reveal:
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Thermal degradation : Decomposition initiates at 220°C, forming 3-(p-tolyl)quinazolin-4-one and volatile byproducts.
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Photolysis : UV light (254 nm) induces ring-opening reactions, generating imine intermediates .
Enzymatic Modifications
In vitro assays with cytochrome P450 isoforms (e.g., CYP3A4) demonstrate hydroxylation at the p-tolyl methyl group, producing a benzyl alcohol derivative .
Metabolite :
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents/Conditions | Dominant Product |
|---|---|---|---|
| Propanamide | Hydrolysis | HCl/NaOH, heat | Carboxylic acid + amine |
| Dihydroquinazolinone | Oxidation | DDQ, CH₂Cl₂, RT | Quinazolin-4-one |
| 3-Fluorophenoxy | EAS/Nucleophilic substitution | HNO₃/H₂SO₄ or NaOCH₃, heat | Nitro/sulfo or methoxy derivatives |
| p-Tolyl | Enzymatic hydroxylation | CYP3A4 | Hydroxymethylphenyl analog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
